Cas no 1258651-40-9 (5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride)

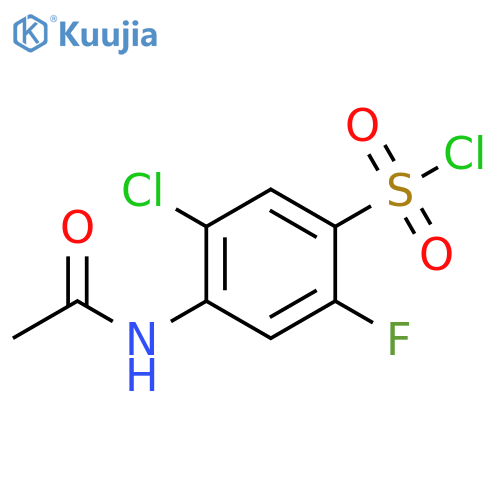

1258651-40-9 structure

商品名:5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride

CAS番号:1258651-40-9

MF:C8H6Cl2FNO3S

メガワット:286.107542514801

CID:5558417

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride

- Benzenesulfonyl chloride, 4-(acetylamino)-5-chloro-2-fluoro-

- 4-Acetamido-5-chloro-2-fluorobenzenesulfonyl chloride

-

- インチ: 1S/C8H6Cl2FNO3S/c1-4(13)12-7-3-6(11)8(2-5(7)9)16(10,14)15/h2-3H,1H3,(H,12,13)

- InChIKey: VTXYDRYTXCIVHE-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC(Cl)=C(NC(C)=O)C=C1F

じっけんとくせい

- 密度みつど: 1.631±0.06 g/cm3(Predicted)

- ふってん: 421.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.03±0.70(Predicted)

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250159-10g |

4-Acetamido-5-chloro-2-fluorobenzenesulfonyl chloride |

1258651-40-9 | 97% | 10g |

¥43005.00 | 2024-08-09 | |

| TRC | C610315-25mg |

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride |

1258651-40-9 | 25mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-69518-10.0g |

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride |

1258651-40-9 | 85% | 10.0g |

$1593.0 | 2023-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250159-500mg |

4-Acetamido-5-chloro-2-fluorobenzenesulfonyl chloride |

1258651-40-9 | 97% | 500mg |

¥6823.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250159-2.5g |

4-Acetamido-5-chloro-2-fluorobenzenesulfonyl chloride |

1258651-40-9 | 97% | 2.5g |

¥19602.00 | 2024-08-09 | |

| Enamine | EN300-69518-1.0g |

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride |

1258651-40-9 | 85% | 1.0g |

$371.0 | 2023-02-13 | |

| 1PlusChem | 1P01ABA4-250mg |

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride |

1258651-40-9 | 85% | 250mg |

$231.00 | 2024-07-09 | |

| 1PlusChem | 1P01ABA4-500mg |

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride |

1258651-40-9 | 85% | 500mg |

$386.00 | 2024-07-09 | |

| 1PlusChem | 1P01ABA4-5g |

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride |

1258651-40-9 | 85% | 5g |

$1391.00 | 2024-07-09 | |

| Aaron | AR01ABIG-100mg |

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride |

1258651-40-9 | 85% | 100mg |

$160.00 | 2025-02-10 |

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1258651-40-9 (5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2039-76-1(3-Acetylphenanthrene)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量